2,2-Dimethylpropanethiohydrazide
Description
2,2-Dimethylpropanethiohydrazide (hypothetical structure inferred from nomenclature) is a thiohydrazide derivative characterized by a branched hydrocarbon backbone (2,2-dimethylpropane) linked to a thiohydrazide functional group (–NH–NH–C(=S)–). Thiohydrazides are notable for their applications in coordination chemistry, medicinal chemistry, and materials science due to their ability to act as ligands and participate in click reactions .
Properties
Molecular Formula |
C5H12N2S |
|---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
2,2-dimethylpropanethiohydrazide |
InChI |
InChI=1S/C5H12N2S/c1-5(2,3)4(8)7-6/h6H2,1-3H3,(H,7,8) |
InChI Key |
GJDKDYJNYVBZRZ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=S)NN |
Canonical SMILES |
CC(C)(C)C(=S)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
(E)-N,N-Dimethyl-2-((E-1-(2-(p-tolyl)hydrazono)propan-2-ylidene)hydrazine-1-carbothioamide (DMPTHP)
- Structure : Combines a thioamide (–C(=S)–NH–) with a hydrazone (–NH–N=CH–) and dimethyl substituents.
- Synthesis : Prepared via condensation reactions, characterized using IR, $ ^1 \text{H} $-NMR, and mass spectrometry .
- Key Differences : DMPTHP includes aromatic (p-tolyl) and hydrazone moieties absent in 2,2-dimethylpropanethiohydrazide, which may enhance its metal-binding affinity .
2-(2-Methoxyethoxy)propanehydrazide
- Structure : Features a propanehydrazide core with a methoxyethoxy substituent.
- Physical Properties : Molecular weight = 162.19 g/mol, CAS 1339027-06-3. Solubility and stability data are unavailable but inferred to be moderate due to polar ether groups .
- Applications : Likely used in polymer or pharmaceutical synthesis, analogous to maleimide-functionalized polymers in vapor-phase fabrication .
- Contrast : Lacks the thioamide group and branched alkyl chain of this compound, reducing sulfur-based reactivity .
2-(2,4-Dichlorophenoxy)-N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)propanohydrazide
- Structure: Combines a dichlorophenoxy group with an indole-derived hydrazide.
- Synthesis : Requires multi-step organic reactions, emphasizing halogenated aromatic systems.
- Divergence: The indole and dichlorophenoxy groups introduce steric and electronic effects absent in this compound, likely altering solubility and target interactions .
Key Comparative Data
Research Findings and Trends
- Synthetic Challenges : Thiohydrazides like DMPTHP require precise control of reaction conditions to avoid side products, a trend likely applicable to this compound .
- Toxicity Considerations : Hydrazine derivatives (e.g., 1,2-diphenylhydrazine) often exhibit toxicity, necessitating careful handling and environmental monitoring .
- Industrial Relevance : Branched alkyl thiohydrazides may enhance thermal stability in polymers, as seen in maleimide-functionalized materials .
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